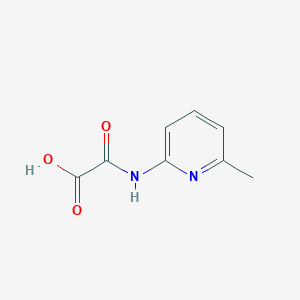

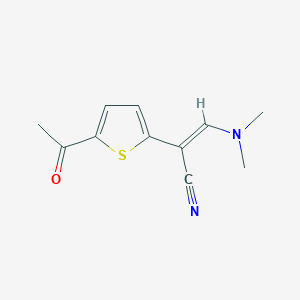

![molecular formula C13H17N3O2S B2671868 6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941877-32-3](/img/structure/B2671868.png)

6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves the reaction of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system .Scientific Research Applications

Synthesis and Heterocyclic Chemistry

The chemical compound under discussion serves as a foundational structure for the synthesis of various heterocyclic compounds, demonstrating its utility in the facile construction of complex molecules. For instance, derivatives of this compound have been synthesized through reactions involving amino groups, demonstrating versatility in constructing pyrimidine ring systems with various substitutions. These synthetic approaches enable the exploration of novel chemical entities with potential biological activities and highlight the compound's role in advancing heterocyclic chemistry research (Hamama et al., 2012).

Photophysical Properties and Applications

The compound's derivatives exhibit significant solid-state fluorescence emission and solvatochromism, attributed to their twisted geometries and push–pull electronic effects. Such properties are crucial for developing photophysical materials and sensors. For example, pyrimidine-phthalimide derivatives based on the compound's structural motif have been investigated for their potential in colorimetric pH sensing, showcasing the compound's contribution to sensor technology and material science (Han Yan et al., 2017).

Antimicrobial and Biological Evaluation

The compound and its derivatives have been evaluated for antimicrobial activities, highlighting their potential as templates for designing new therapeutic agents. Research indicates that novel mercaptopyrimidine derivatives prepared from similar compounds exhibit promising antimicrobial activities, underscoring the significance of these chemical entities in drug discovery and microbial resistance studies (H. Sayed et al., 2008).

Antiproliferative and Anticancer Potential

Investigations into N-alkylated pyrimidine derivatives, including those related to the compound , have revealed antiproliferative effects against various tumor cell lines. Such studies are crucial for identifying new anticancer candidates and understanding the molecular mechanisms of action of potential therapeutic agents (T. Gazivoda Kraljević et al., 2014).

Nonlinear Optical Properties

The compound's framework has been utilized to develop derivatives with notable nonlinear optical (NLO) properties, relevant for optical device fabrication. Such research highlights the compound's application in the field of material science, particularly in the development of materials with desirable electronic and optical characteristics (B. Mohan et al., 2020).

Properties

IUPAC Name |

1,3-dimethyl-6-(2-methylpropyl)-5-sulfanylidene-8H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-7(2)5-8-6-14-11-9(10(8)19)12(17)16(4)13(18)15(11)3/h6-7H,5H2,1-4H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJZWQPDUZXMLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CNC2=C(C1=S)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

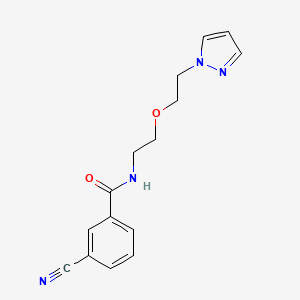

![3,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2671785.png)

![4-[(2-Methoxyacetyl)amino]benzenesulfonyl fluoride](/img/structure/B2671789.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B2671790.png)

![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)

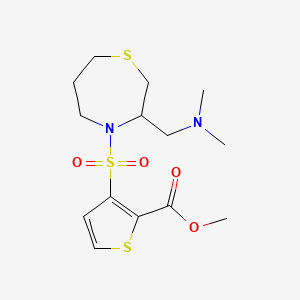

![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2671793.png)

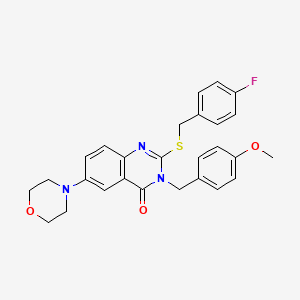

![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)

![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)

![5-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2671801.png)

![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)